molecular formula C18H21ClN2O3S B2699223 2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide CAS No. 946199-45-7

2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide

Cat. No. B2699223
CAS RN: 946199-45-7
M. Wt: 380.89
InChI Key: HGNDXBQGQUNAHR-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide, also known as Compound X, is a chemical compound that has garnered attention in the scientific community for its potential use in biological research. In

Scientific Research Applications

Novel Pharmaceutical Compound Development

The research into derivatives similar to "2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide" has led to the discovery of compounds with significant σ1 receptor affinity and selectivity, demonstrating potential for treating inflammatory pain through their antinociceptive effect (Navarrete-Vázquez et al., 2016). Additionally, synthetic efforts have yielded compounds with predicted anticancer activity through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).

Antimicrobial and Antifungal Activities

Derivatives of the core structure have demonstrated broad-spectrum antifungal agents against Candida species, with further modifications improving plasmatic stability while maintaining in vitro activity (Bardiot et al., 2015). Synthesis and characterization of new quinazolines also showed potential antimicrobial agents (Desai et al., 2007).

Potential Pesticides

Research on N-(hydroxyalkyl)-4-chlorophenoxyacetamide derivatives has characterized new compounds through X-ray powder diffraction, highlighting their potential as pesticides (Olszewska et al., 2009).

Anticancer Activities

Compounds related to "2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide" have shown promising anticancer activities. For instance, novel 1,2,4-triazole derivatives were synthesized and evaluated for their cholinesterase inhibition, relevant in the context of neurodegenerative diseases and potentially cancer (Riaz et al., 2020).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c19-15-1-3-16(4-2-15)24-12-18(22)20-11-17(14-5-10-25-13-14)21-6-8-23-9-7-21/h1-5,10,13,17H,6-9,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNDXBQGQUNAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide

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